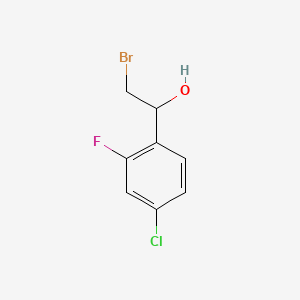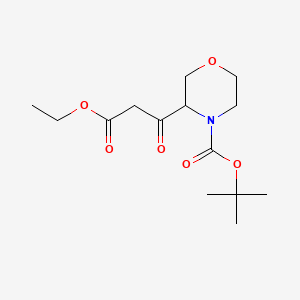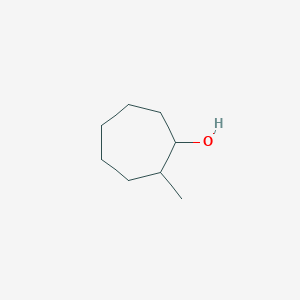
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an amino group, a nitro group, and a benzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. One common method involves the reaction of cyclopropanealdehyde with aniline derivatives under reductive amination conditions to form the cyclopropylamine intermediate . This intermediate is then subjected to nitration and sulfonation reactions to introduce the nitro and sulfonamide groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, sulfonamide-substituted compounds, and reduced forms of the original compound.
Applications De Recherche Scientifique
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes involved in disease pathways.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(2-aminocyclopropyl)phenyl)amide: A derivative with similar structural features but different functional groups.
2-aminocyclopropyl)phenyl derivatives: Compounds with variations in the aromatic ring and substituents.
Uniqueness
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide is unique due to its combination of a cyclopropyl group, nitro group, and sulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H11N3O4S |
|---|---|
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O4S/c10-6-5-7(6)11-17(15,16)9-4-2-1-3-8(9)12(13)14/h1-4,6-7,11H,5,10H2 |
Clé InChI |
XLALOFDZCLCXBP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








